molecular formula C20H16N4O3S B13370430 6-[(4-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13370430
M. Wt: 392.4 g/mol
InChI Key: ORKVSKRVHSGBAO-UHFFFAOYSA-N
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Description

6-[(4-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that combines multiple functional groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-[(4-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process leads to the formation of the triazole ring on the thiadiazole scaffold. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents to enhance the reaction efficiency .

Chemical Reactions Analysis

6-[(4-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the molecule.

Scientific Research Applications

6-[(4-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(4-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar compounds to 6-[(4-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazole derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. Some examples include:

Properties

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

6-[(4-methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H16N4O3S/c1-12-15-5-3-4-6-16(15)27-18(12)19-21-22-20-24(19)23-17(28-20)11-26-14-9-7-13(25-2)8-10-14/h3-10H,11H2,1-2H3

InChI Key

ORKVSKRVHSGBAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)OC

Origin of Product

United States

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